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5'-Chloro-5'-deoxyguanosine - 21017-09-4

5'-Chloro-5'-deoxyguanosine

Catalog Number: EVT-13273361
CAS Number: 21017-09-4
Molecular Formula: C10H12ClN5O4
Molecular Weight: 301.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

5'-Chloro-5'-deoxyguanosine can be synthesized from natural nucleosides or through specific chemical reactions involving deoxyguanosine. It is primarily produced in laboratory settings for research purposes.

Classification

This compound falls under the broader category of nucleoside analogs, which are modified versions of naturally occurring nucleosides. These compounds are vital in molecular biology and medicinal chemistry due to their ability to interfere with nucleic acid synthesis.

Synthesis Analysis

Methods

The synthesis of 5'-Chloro-5'-deoxyguanosine can be accomplished through several methods, including:

  1. Halogenation of Deoxyguanosine: This method involves the introduction of a chlorine atom at the 5' position of deoxyguanosine using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  2. Nucleophilic Substitution: The substitution reaction can be performed using suitable halides in the presence of a base to facilitate the reaction at the sugar moiety.

Technical Details

In one synthetic route, deoxyguanosine is treated with a chlorinating agent under controlled conditions to yield 5'-Chloro-5'-deoxyguanosine. The reaction typically requires careful monitoring to ensure high yields and purity, often involving purification techniques such as column chromatography to isolate the desired product .

Molecular Structure Analysis

Structure

The molecular formula of 5'-Chloro-5'-deoxyguanosine is C10H12ClN5O3C_{10}H_{12}ClN_5O_3 with a molecular weight of approximately 285.69 g/mol. Its structure consists of a guanine base attached to a deoxyribose sugar, which is further substituted with a chlorine atom at the 5' position.

Data

  • Molecular Weight: 285.69 g/mol
  • Melting Point: Approximately 187 °C .
  • Appearance: White to light yellow powder or crystals .
Chemical Reactions Analysis

Reactions

5'-Chloro-5'-deoxyguanosine can participate in various chemical reactions typical for nucleosides, including:

  1. Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to different derivatives.
  2. Phosphorylation: This compound can be phosphorylated to form nucleotide analogs, which are useful in biochemical assays.

Technical Details

In reactions involving nucleophilic substitution, conditions such as solvent choice and temperature significantly affect the yield and selectivity of the product. For instance, reactions conducted in anhydrous solvents tend to yield higher purity products .

Mechanism of Action

Process

The mechanism of action for 5'-Chloro-5'-deoxyguanosine primarily involves its incorporation into DNA during replication. Once incorporated, it can lead to chain termination or mispairing during DNA synthesis due to its structural modification compared to natural nucleosides.

Data

Studies have shown that this compound can inhibit viral replication and has potential applications in cancer therapy by disrupting DNA synthesis in rapidly dividing cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Sensitive to moisture and should be stored under inert gas conditions to maintain stability.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of halogenated nucleosides, particularly in substitution reactions.
  • Decomposition: Can decompose upon exposure to strong bases or acids, necessitating careful handling .
Applications

Scientific Uses

5'-Chloro-5'-deoxyguanosine is utilized in various scientific applications, including:

  1. Research on Nucleic Acid Metabolism: It serves as a tool for studying DNA replication and repair mechanisms.
  2. Antiviral and Anticancer Research: Due to its ability to interfere with DNA synthesis, it is investigated as a potential therapeutic agent against viral infections and certain cancers.
  3. Chemical Biology: Employed in the development of new biochemical assays and drug discovery processes.
Mechanistic Pathways in DNA Lesion Formation

Hypochlorous Acid-Mediated Halogenation of Deoxyguanosine Residues

Hypochlorous acid (HOCl), generated during neutrophil-mediated inflammatory responses, is a potent electrophile that targets electron-rich DNA bases, particularly guanine. The formation of 5'-Chloro-5'-deoxyguanosine (5'-Cl-dG) initiates with HOCl attack on the C5' carbon of 2'-deoxyribose in guanosine residues. This reaction proceeds via an SN2 displacement mechanism, where chloride acts as a nucleophile, displacing a hydroxyl group and forming a stable C5'-Cl bond (Fig. 1A). The reaction exhibits pH-dependent kinetics, with maximal efficiency near physiological pH (7.4), where HOCl exists predominantly as hypochlorite anion (OCl⁻), enhancing its nucleophilicity [4] [8].

Mass spectrometry analyses reveal that HOCl exposure generates 5'-Cl-dG at concentrations proportional to HOCl dose (0.1–10 mM). Competitive reactions include:

  • 8-Chloro-deoxyguanosine (8-Cl-dG) formation via electrophilic addition to C8 of guanine
  • 5-Hydroxy-deoxyguanosine (5'-OH-dG) via hydrolysisTable 1 quantifies lesion distribution:

Table 1: Lesion Distribution After HOCl Exposure (1 mM, 37°C, 1 hr)

Lesion TypeYield (lesions/10⁶ nucleotides)Primary Mechanism
5'-Cl-dG320 ± 45C5' halogenation
8-Cl-dG580 ± 62Guanine C8 addition
5'-OH-dG210 ± 32Radical hydrolysis
8-Oxo-dG95 ± 18Secondary oxidation

Unlike radical-mediated 8-oxo-dG formation, 5'-Cl-dG arises through direct ionic substitution, making it a biomarker specific to inflammatory halogenation stress. Cellular studies confirm its accumulation in chronic inflammation models, with minimal repair within 24 hours post-formation [4] [8].

Comparative Reactivity of 5'-Chloro-5'-deoxyguanosine with Other Halogenated Nucleoside Lesions

The chemical stability and mutagenic potential of 5'-Cl-dG differ significantly from other halogenated lesions due to its sugar-modified structure (Fig. 1B). Key distinctions include:

Thermodynamic Stability

5'-Cl-dG’s half-life (~48 hours at 37°C) exceeds that of 8-Cl-dG (~6 hours) due to:

  • Aliphatic vs. Aromatic C-Cl Bonds: The C5'-Cl bond (bond energy ~339 kJ/mol) resists hydrolysis better than the C8-Cl bond in 8-Cl-dG (bond energy ~310 kJ/mol), which undergoes rapid dehalogenation or rearrangement to formurylguanine.
  • Steric Protection: The C5' position is less accessible to cellular nucleophiles (e.g., glutathione) compared to C8 of the exposed guanine base [3] [8].

Replication Blockade

In vitro polymerase assays (Pol β, Pol η) demonstrate divergent effects:

LesionReplication Block (%)Preferred MisincorporationMechanistic Basis
5'-Cl-dG15–20%dCTP > dATPMinor groove distortion
8-Cl-dG5–8%dATP > dCTP (G→T transversions)Syn-anti conformational shift
5-Br-dU<5%dGTP (T→C transitions)Enhanced base ionization

5'-Cl-dG induces moderate replication arrest by distorting the sugar-phosphate backbone conformation, impeding polymerase translocation. In contrast, 8-Cl-dG primarily causes misincorporation via tautomerization favoring syn-conformation, which pairs with adenine [3] [8].

Repair Pathway Susceptibility

Unlike 8-Cl-dG (substrate for OGG1 glycosylase in BER), 5'-Cl-dG resists base excision due to its lack of a modified base. Nucleotide excision repair (NER) excises 5'-Cl-dG 4-fold slower than cisplatin adducts (kexcision = 0.08 min⁻¹ vs. 0.32 min⁻¹), likely due to its minimal helical distortion [1] [5].

pH-Dependent Structural Transitions in Lesion Base Pairing

The protonation state of 5'-Cl-dG significantly influences its hydrogen-bonding capacity and duplex stability. Nuclear magnetic resonance (NMR) and molecular dynamics simulations reveal three key pH-dependent states (Fig. 1C):

Acidic Conditions (pH < 5.0)

  • N1 protonation generates cationic guanine, strengthening Watson-Crick pairing with cytosine via an additional ionic interaction.
  • Duplex stability increases (ΔTm = +3.5°C vs. pH 7.0), confirmed by circular dichroism showing enhanced stacking.

Neutral Conditions (pH 7.0–7.4)

  • Standard Watson-Crick pairing predominates, but the C5'-Cl group introduces minor groove electrostatic perturbations, reducing Tm by 1.8°C relative to unmodified duplexes.
  • NMR NOESY data show altered sugar pucker (C2'-endo to C3'-endo transition), compressing the groove width by ~1.2 Å [3] [8].

Alkaline Conditions (pH > 8.5)

  • Deprotonation at N1 promotes enol tautomer formation (G), pairing preferentially with thymine via two hydrogen bonds (G:T wobble pair).
  • This shift increases mutagenic potential (misincorporation frequency = 10⁻³), validated by gel electrophoretic mobility assays showing aberrant band migration [3] [8].

Table 2 summarizes structural parameters:

Table 2: pH-Dependent Duplex Parameters for 5'-Cl-dG•dC Pairs

pHDominant TautomerH-BondsTm (°C)Helical Twist (Δ°)Groove Width (Å)
4.5Cationic3 + ionic68.5+2.1Major: 11.3; Minor: 4.9
7.2Keto364.2-0.8Major: 12.1; Minor: 5.8
9.0Enol2 (wobble)61.7-3.5Major: 11.8; Minor: 6.2

These transitions underscore 5'-Cl-dG’s role as a pH-sensor lesion, potentially linking inflammation-associated pH shifts to mutagenesis in microenvironments like tumors or phagolysosomes [3] [8].

Properties

CAS Number

21017-09-4

Product Name

5'-Chloro-5'-deoxyguanosine

IUPAC Name

2-amino-9-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H12ClN5O4

Molecular Weight

301.69 g/mol

InChI

InChI=1S/C10H12ClN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1

InChI Key

YBIZLKQGKRXLAZ-UUOKFMHZSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CCl)O)O)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N=C(NC2=O)N

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